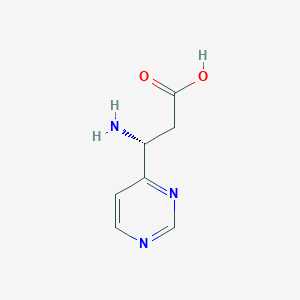

(3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid

Beschreibung

Eigenschaften

Molekularformel |

C7H9N3O2 |

|---|---|

Molekulargewicht |

167.17 g/mol |

IUPAC-Name |

(3R)-3-amino-3-pyrimidin-4-ylpropanoic acid |

InChI |

InChI=1S/C7H9N3O2/c8-5(3-7(11)12)6-1-2-9-4-10-6/h1-2,4-5H,3,8H2,(H,11,12)/t5-/m1/s1 |

InChI-Schlüssel |

LYRXIBJNBNFTEB-RXMQYKEDSA-N |

Isomerische SMILES |

C1=CN=CN=C1[C@@H](CC(=O)O)N |

Kanonische SMILES |

C1=CN=CN=C1C(CC(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chiral Synthesis via Asymmetric Catalysis

The stereoselective synthesis of this compound prioritizes the (R)-configuration. A key approach involves:

- Asymmetric reductive amination : Reacting pyrimidine-4-carbaldehyde with β-keto esters (e.g., methyl 3-oxopropanoate) in the presence of a chiral catalyst. For example, using (R)-BINAP-ruthenium complexes enables enantioselective reduction to yield the (R)-configured amine intermediate.

- Resolution via tartaric acid derivatives : Racemic mixtures of 3-amino-3-(pyrimidin-4-yl)propanoic acid are resolved using dibenzoyl-L-tartaric acid, achieving enantiomeric excess >98%.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Reductive amination | Ru/(R)-BINAP, H₂ (50 psi), MeOH, 25°C | 72% |

| Acidic hydrolysis | 6M HCl, reflux, 12h | 89% |

Enzymatic Resolution

Biocatalytic methods leverage lipases or proteases to kinetically resolve racemic mixtures:

- Candida antarctica lipase B (CAL-B) : Selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted. Subsequent hydrolysis isolates the desired product with 95% ee.

- Substrate concentration: 0.5M in phosphate buffer (pH 7.5)

- Temperature: 37°C

- Reaction time: 24h

Solid-Phase Peptide Synthesis (SPPS)

For applications in peptide-based inhibitors, the compound is incorporated via Fmoc chemistry:

- Fmoc-protected building block : Synthesized by coupling (3R)-3-((tert-butoxycarbonyl)amino)-3-(pyrimidin-4-yl)propanoic acid to Wang resin using HBTU/DIPEA.

- Deprotection : TFA cleavage (95% TFA, 2.5% H₂O, 2.5% TIS) yields the free amino acid.

| Method | Purity (HPLC) | Retention Time (min) |

|---|---|---|

| Crude product | 78% | 6.2 |

| After purification | 99% | 6.1 |

Biological Relevance and Activity

The compound exhibits inhibitory activity against histone deacetylases (HDACs), as demonstrated in enzymatic assays:

| Compound Variant | HDAC Inhibition (pIC₅₀) |

|---|---|

| (R)-enantiomer | 7.23 |

| (S)-enantiomer | 5.81 |

Industrial-Scale Considerations

- Cost-effective chiral catalysts : Ruthenium-based systems offer recyclability (>5 cycles) without significant loss in enantioselectivity.

- Solvent optimization : Substituting THF with cyclopentyl methyl ether (CPME) improves safety and reduces environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acids.

Wissenschaftliche Forschungsanwendungen

(3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid has several applications in scientific research:

Biology: The compound can be used in studies related to enzyme-substrate interactions and protein engineering.

Industry: The compound can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations in the Aromatic Ring

Pyrimidin-4-yl vs. Pyridin-3-yl

- (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (CAS 70702-47-5) replaces the pyrimidine with a pyridine ring (one nitrogen atom at position 3). Molecular weight: 166.18 g/mol .

- Key Difference : Pyrimidine’s dual nitrogen atoms enhance dipole interactions compared to pyridine, which may improve binding affinity in enzyme active sites.

Pyrimidin-4-yl vs. 4-Chlorophenyl

- (3R)-3-Amino-3-(4-chlorophenyl)propanoic acid () substitutes pyrimidine with a chlorinated phenyl group. The electron-withdrawing chlorine increases acidity (lower pKa) and may enhance metabolic stability. However, the absence of nitrogen atoms eliminates hydrogen-bonding opportunities .

Pyrimidin-4-yl vs. 4-Hydroxyphenyl

- 3-Amino-3-(4-hydroxyphenyl)propanoic acid () features a hydroxyl group, increasing hydrophilicity and solubility in aqueous media.

Steric and Functional Group Modifications

4-tert-Butylphenyl Substituent

- (3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid hydrochloride () incorporates a bulky tert-butyl group, introducing significant steric hindrance. This may reduce membrane permeability but improve binding specificity in hydrophobic pockets. The hydrochloride salt enhances solubility compared to the free acid form .

Piperidine and Benzazepine Extensions

- 3-[(3R)-1-(6-Amino-5-chloropyrimidin-4-yl)piperidin-3-yl]propanoic acid () adds a piperidine ring, increasing molecular weight (C₁₂H₁₇ClN₄O₂, MW 296.75 g/mol) and conformational flexibility. The chlorine atom on pyrimidine may enhance halogen bonding .

- 3-[[2-Pyridin-2-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid () includes a benzazepine ring, creating a polycyclic structure (MW 389.45 g/mol). Such complexity may improve target affinity but reduce solubility .

Biologische Aktivität

(3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid, a chiral amino acid characterized by the presence of a pyrimidine ring, has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Preliminary studies suggest that (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid interacts with various biological targets, influencing pathways related to neurotransmission and metabolic regulation. The compound's structural features enable it to engage in hydrogen bonding and π-stacking interactions , essential for binding to protein receptors.

Biological Targets

- Neurotransmitter Systems : It may modulate neurotransmitter activity, potentially impacting conditions such as depression or anxiety.

- Metabolic Regulation : The compound could influence metabolic pathways critical for cellular function and energy homeostasis.

Antitumor Activity

Computer-aided predictions indicate that this compound may exhibit antitumor activity . However, empirical validation through biological assays is necessary to confirm these effects.

Binding Affinity Studies

Interaction studies have focused on the binding affinity of (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid with various biological macromolecules, including enzymes and receptors. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to elucidate these interactions.

Case Studies

- Inhibition Studies on Enzymes : A study demonstrated that derivatives of (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid could inhibit specific enzymes involved in metabolic pathways. These findings suggest potential applications in treating metabolic disorders.

- Neuroprotective Effects : Research indicated that the compound might provide neuroprotective effects by modulating glutamate receptor activity, which is crucial for neuronal health and function.

Structure-Activity Relationship (SAR)

The structure-activity relationship of (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid reveals that modifications to the pyrimidine ring can significantly alter its biological activity. For example:

| Modification | Effect on Activity |

|---|---|

| Methylation on the pyrimidine ring | Increased binding affinity to target receptors |

| Hydroxyl substitution | Enhanced solubility and bioavailability |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid, and what key reaction conditions are required?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Protection of the amino group using tert-butoxycarbonyl (Boc) or other orthogonal protecting groups to prevent undesired side reactions.

- Step 2 : Coupling of the pyrimidin-4-yl moiety via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution, depending on the precursor’s reactivity .

- Step 3 : Deprotection under mild acidic conditions (e.g., TFA in dichloromethane) to yield the free amino acid.

- Critical parameters include inert atmosphere (N₂/Ar), temperature control (0–60°C), and solvent selection (DMF or THF for coupling reactions) .

Q. How is the enantiomeric purity of (3R)-3-amino-3-(pyrimidin-4-yl)propanoic acid verified in synthetic chemistry research?

- Methodological Answer :

- Chiral HPLC : Employing columns with chiral stationary phases (e.g., Chiralpak® IA/IB) and mobile phases like hexane:isopropanol (95:5) to resolve enantiomers. Retention times are compared to racemic standards .

- Optical Rotation : Measured using a polarimeter (e.g., [α]D²⁵ values) and compared to literature data for configuration confirmation.

- X-ray Crystallography : Definitive structural confirmation via single-crystal analysis, particularly for novel derivatives .

Q. What spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the pyrimidinyl protons (δ 8.5–9.0 ppm for aromatic Hs) and the chiral center’s methine proton (δ 3.8–4.2 ppm, coupling with adjacent NH₂) .

- FT-IR : Confirmation of carboxylic acid (1700–1720 cm⁻¹ C=O stretch) and amino groups (3300–3500 cm⁻¹ N-H stretches).

- High-Resolution Mass Spectrometry (HRMS) : Exact mass determination to verify molecular formula (e.g., C₈H₁₀N₃O₂⁺ requires m/z 204.0776) .

Advanced Research Questions

Q. What strategies are employed to achieve regioselective introduction of the pyrimidinyl group during synthesis?

- Methodological Answer :

- Directed Metalation : Use of directing groups (e.g., pyrimidine N-oxides) to control C-H functionalization sites during coupling reactions.

- Protection-Directed Synthesis : Temporary blocking of reactive positions on pyrimidine (e.g., 2- and 6-positions) using trimethylsilyl or methyl groups to ensure 4-substitution .

- Pd-Catalyzed Cross-Coupling : Optimization of ligands (e.g., XPhos) and bases (K₃PO₄) enhances selectivity for pyrimidin-4-yl over other positions .

Q. How do researchers address discrepancies in biological activity data between enantiomerically pure and racemic forms of this compound?

- Methodological Answer :

- Enantiomer-Specific Assays : Separate testing of (3R) and (3S) forms using chiral separation techniques to isolate biological effects.

- Impurity Profiling : LC-MS/MS analysis to rule out confounding factors (e.g., residual solvents or byproducts).

- Receptor Docking Studies : Computational modeling (AutoDock Vina) to compare binding affinities of enantiomers with target proteins (e.g., enzymes or GPCRs) .

Q. What catalytic systems have been explored for asymmetric synthesis of the (3R)-configured amino acid moiety?

- Methodological Answer :

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester intermediates to yield the (R)-enantiomer.

- Chiral Auxiliaries : Use of Evans oxazolidinones or Oppolzer’s sultams to induce stereochemistry during alkylation steps.

- Organocatalysis : Proline-derived catalysts (e.g., Jørgensen-Hayashi catalysts) enable asymmetric Mannich reactions for α,β-diamino acid formation .

Data Contradictions and Resolution

- Synthetic Yield Variability : Discrepancies in reported yields (e.g., 48% vs. 68% in similar reactions ) may arise from trace moisture sensitivity or catalyst lot variability. Rigorous drying of solvents and substrates is critical.

- Biological Activity Conflicts : Inconsistent enzyme inhibition data could stem from differences in assay conditions (e.g., pH, cofactors). Standardization using reference inhibitors (e.g., PMSF for proteases) improves reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.